

An In-Depth Technical Guide to (1R,2R)-2-(Dimethylamino)cyclopentanol

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | (1R,2R)-2-(Dimethylamino)cyclopentanol |
| Cat. No.: | B3024219 |

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This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(1R,2R)-2-(Dimethylamino)cyclopentanol**, a chiral amino alcohol widely utilized in asymmetric synthesis. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory.

Introduction: Significance and Core Attributes

(1R,2R)-2-(Dimethylamino)cyclopentanol is a chiral bifunctional organic compound featuring a cyclopentane scaffold substituted with hydroxyl and dimethylamino groups in a specific stereochemical arrangement.^[1] This precise trans configuration of the two functional groups is fundamental to its utility. The compound is primarily recognized for its role as a highly effective chiral ligand and auxiliary in asymmetric catalysis.^[2] Its ability to coordinate with metal centers creates a well-defined chiral environment, enabling the stereoselective synthesis of target molecules, which is a critical objective in the pharmaceutical and fine chemical industries.^{[2][3]} The molecule's dual functionality—a Lewis basic nitrogen and a Brønsted acidic/coordinating hydroxyl group—allows it to form stable, catalytically active complexes with a variety of metals and organometallic reagents.^[1]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **(1R,2R)-2-(Dimethylamino)cyclopentanol** are crucial for its handling, storage, and application in chemical reactions. It is a colorless, flammable

liquid at room temperature, soluble in water and common organic solvents, and possesses a characteristic amine odor.[\[4\]](#)

Table 1: Core Physicochemical Properties

| Property | Value | Source |
|--------------------------------|-----------------------------------|---------------------|
| Molecular Formula | C ₇ H ₁₅ NO | [4] |
| Molecular Weight | 129.20 g/mol | [5] |
| Appearance | Colorless liquid | [4] |
| Melting Point | -2°C to -1°C | [4] |
| Boiling Point | 144°C to 147°C | [4] |
| Topological Polar Surface Area | 23.5 Å ² | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| SMILES Notation | O[C@H]1--INVALID-LINK--N(C)C | [1] |

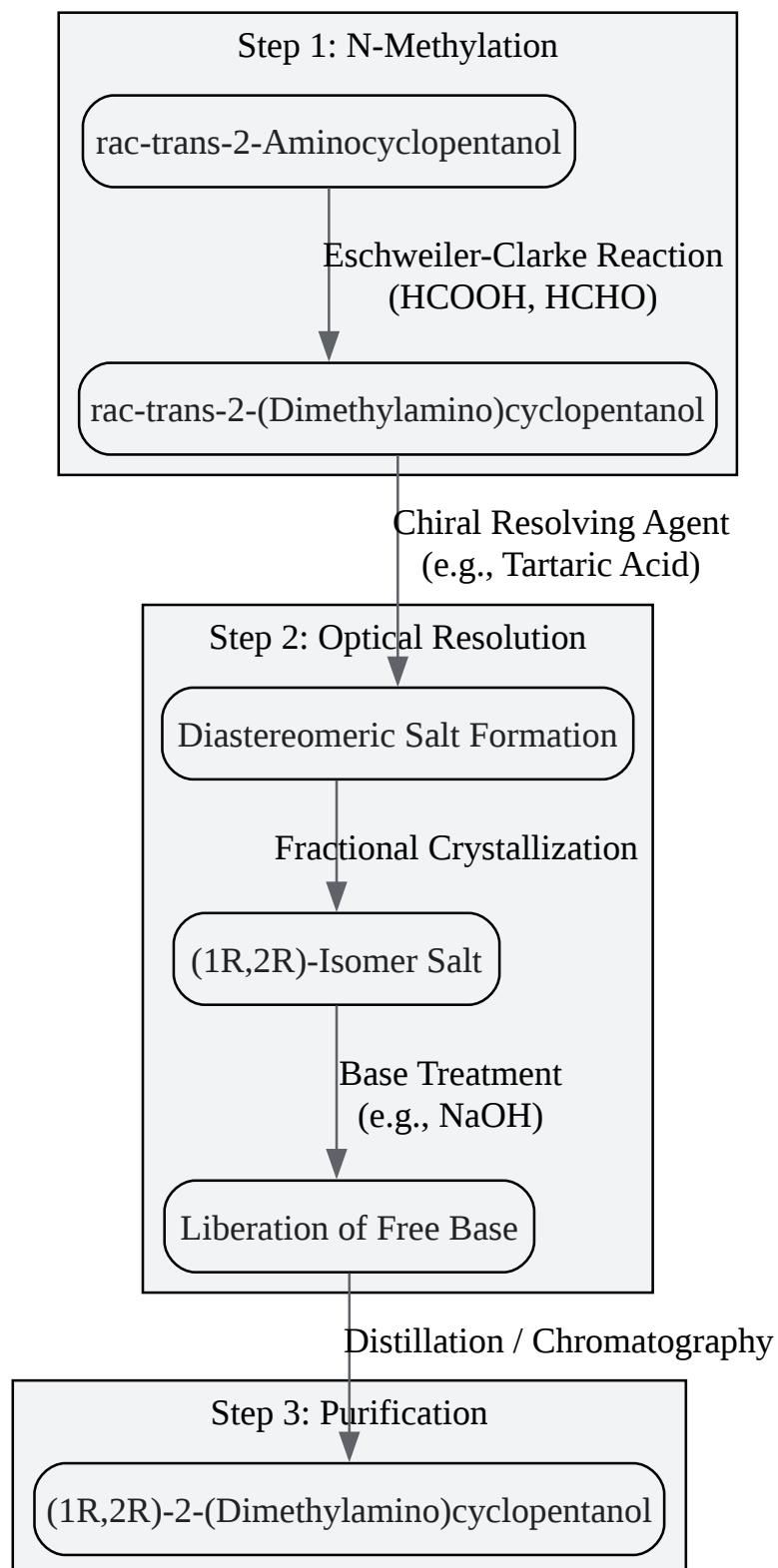
Spectroscopic data is essential for identity confirmation and purity assessment. While specific spectra are dependent on the acquisition conditions, typical features include characteristic signals for the cyclopentyl ring protons, the N-methyl protons, and the hydroxyl proton in ¹H NMR, and corresponding carbon signals in ¹³C NMR. The O-H and N-C stretches are prominent in IR spectroscopy.

Synthesis and Purification

The synthesis of enantiomerically pure **(1R,2R)-2-(Dimethylamino)cyclopentanol** is a critical process that underpins its application. While several routes exist, a common and reliable strategy involves the optical resolution of a racemic precursor or an asymmetric synthesis pathway.[\[6\]](#)

Representative Synthetic Workflow

A prevalent laboratory-scale synthesis starts from racemic trans-2-aminocyclopentanol, which is then subjected to N-methylation followed by optical resolution. An alternative, more direct asymmetric approach may involve the stereoselective reduction of a ketone or the ring-opening of an epoxide.[\[1\]](#)



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Caption: Synthetic workflow for **(1*R*,2*R*)-2-(Dimethylamino)cyclopentanol**.

Detailed Experimental Protocol: Optical Resolution

This protocol outlines the critical step of resolving the racemic mixture. The choice of resolving agent is paramount; chiral acids like tartaric acid or mandelic acid are effective because they form diastereomeric salts with the racemic amine that exhibit different solubilities, allowing for separation via fractional crystallization.^[6]

- Salt Formation: Dissolve racemic trans-2-(dimethylamino)cyclopentanol in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, in the same solvent, warming if necessary.
- Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of one enantiomer will preferentially precipitate. Allow the mixture to cool slowly to room temperature, then potentially to 0-5°C, to maximize crystal formation.
 - Causality Insight: The differential solubility arises from the distinct three-dimensional lattice packing of the two diastereomeric salts. Slow cooling is crucial to ensure high diastereomeric purity in the resulting crystals.
- Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove soluble impurities and the other diastereomeric salt.
- Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 2M NaOH solution) until the solution is strongly alkaline (pH > 12). This deprotonates the amine and dissolves the tartaric acid as its sodium salt.
- Extraction & Purification: Extract the liberated chiral amine into an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The final product can be further purified by vacuum distillation.

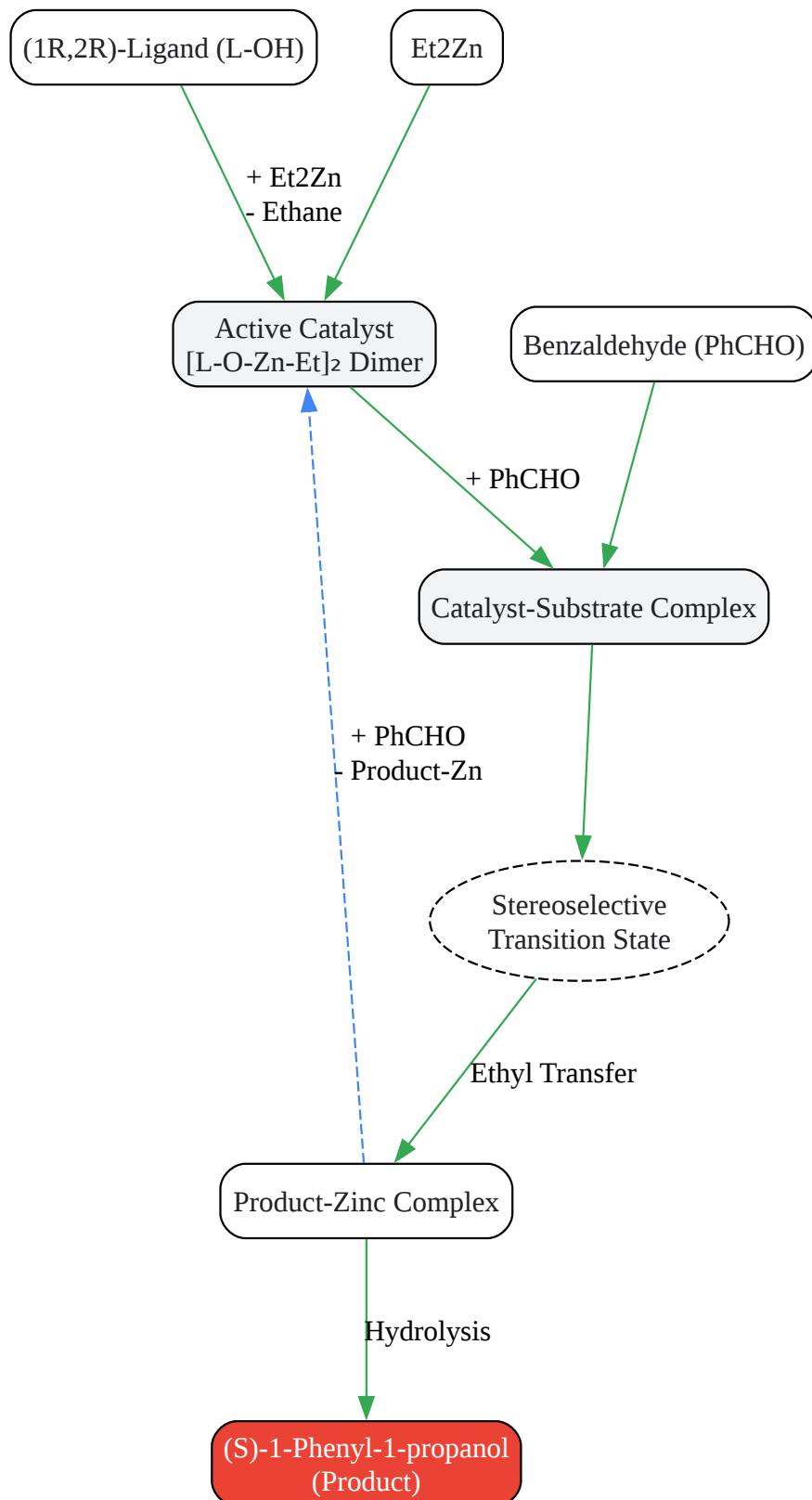
Core Application: Asymmetric Catalysis

The primary application of **(1R,2R)-2-(Dimethylamino)cyclopentanol** is as a chiral ligand in the catalytic enantioselective addition of organometallic reagents to carbonyl compounds.^[7] Its efficacy is particularly well-documented in the addition of dialkylzinc reagents to aldehydes.^[8] ^[9]

Mechanism of Action: Diethylzinc Addition to Benzaldehyde

In this archetypal reaction, the amino alcohol acts as a precatalyst. It reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex is the active catalyst that coordinates both the aldehyde and the organozinc reagent in a highly organized, chiral transition state.

- **Catalyst Formation:** The hydroxyl group of the amino alcohol reacts with diethylzinc (Et_2Zn) to eliminate an ethane molecule, forming a dimeric ethylzinc alkoxide complex. The dimethylamino group coordinates to the zinc center, creating a stable, bicyclic chelate structure.
- **Substrate Coordination:** The aldehyde (e.g., benzaldehyde) coordinates to one of the zinc centers in the dimer through its carbonyl oxygen.
- **Stereoselective Ethyl Transfer:** An ethyl group from the other zinc center is transferred to the *re*- or *si*-face of the coordinated aldehyde. The steric hindrance imposed by the chiral ligand directs this addition to one face preferentially, establishing the stereochemistry of the resulting secondary alcohol.^[10]
- **Product Release & Catalyst Regeneration:** The resulting zinc alkoxide of the product alcohol is displaced by a new molecule of aldehyde, regenerating the catalytic cycle.

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Caption: Catalytic cycle for diethylzinc addition to benzaldehyde.

This catalytic system consistently produces high enantiomeric excess (ee) for a range of aromatic and aliphatic aldehydes, demonstrating its robustness and utility in synthesizing valuable chiral secondary alcohols.[10][11]

Safety, Handling, and Storage

(1R,2R)-2-(Dimethylamino)cyclopentanol is a combustible liquid and can cause skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[5]

- **Handling:** Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with open flames and sources of heat.[4]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- **First Aid:** In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of significant exposure.

Conclusion

(1R,2R)-2-(Dimethylamino)cyclopentanol is a cornerstone chiral ligand in the field of asymmetric synthesis. Its well-defined stereochemistry, bifunctional nature, and ability to form highly organized catalytic complexes make it an invaluable tool for the enantioselective synthesis of chiral alcohols. A thorough understanding of its properties, synthesis, and mechanistic role, as detailed in this guide, empowers researchers to leverage its full potential in the development of novel synthetic methodologies and the efficient production of enantiomerically pure compounds.

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